diethyl-(2-hydroxyethyl)-methylazanium

Choline transport kinetics Neuroblastoma S20F3 High-affinity uptake

Choline analogs cannot sequentially probe pre- and post-synaptic function in a single preparation. Diethylcholine (DECh) resolves this via unique mechanistic bifurcation: parent form inhibits transmission through prejunctional false-transmitter incorporation (skeletal muscle ED₅₀ 2.25×10⁻⁵ M; smooth muscle ED₅₀ 7.7×10⁻⁴ M), while acetyl-DECh acts as a competitive postjunctional antagonist (1×10⁻³-1×10⁻² M). Supplied at ≥98% purity. Enables titratable central cholinergic suppression (tremor ED₅₀ 33 mg/kg) with demonstrated blood-brain barrier penetration. For neuromuscular junction studies, Parkinsonism tremor models, and organophosphate countermeasure development.

Molecular Formula C7H18NO+
Molecular Weight 132.22 g/mol
CAS No. 13213-99-5
Cat. No. B082619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namediethyl-(2-hydroxyethyl)-methylazanium
CAS13213-99-5
Synonyms(2-hydroxyethyl)methyldiethylammonium
diethylcholine
diethylcholine acetate
diethylcholine iodide
Molecular FormulaC7H18NO+
Molecular Weight132.22 g/mol
Structural Identifiers
SMILESCC[N+](C)(CC)CCO
InChIInChI=1S/C7H18NO/c1-4-8(3,5-2)6-7-9/h9H,4-7H2,1-3H3/q+1
InChIKeyBKMLGCPWXVBXHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl-(2-Hydroxyethyl)-Methylazanium (CAS 13213-99-5): Compound Class and Procurement-Relevant Identity


Diethyl-(2-hydroxyethyl)-methylazanium (CAS 13213-99-5), also known as diethylcholine (DECh), is a synthetic quaternary ammonium cation that serves as an N-ethyl substituted structural analog of choline, in which two of the three N-methyl groups of choline are replaced by ethyl groups [1]. With molecular formula C₇H₁₈NO⁺ and molecular weight 132.22 g/mol, the compound is commercially supplied as various salts including iodide (CAS 1112-77-2), acetate, and chloride forms [2]. DECh was developed as a pharmacological tool compound for studying cholinergic neurotransmission and has been characterized as a precursor to a cholinergic false transmitter, acetylated in vivo by choline acetyltransferase to form acetyldiethylcholine (ADECh) [3]. Unlike simple quaternary ammonium surfactants that bear the hydroxyethyl motif, DECh's specific N-ethyl substitution pattern confers a distinct pharmacological profile—including competitive antagonism at cholinergic receptor sites after acetylation and dose-related tremor inhibition with demonstrated blood-brain barrier penetration—that cannot be extrapolated from other choline analogs [4].

Why Generic Choline Analogs Cannot Replace Diethyl-(2-Hydroxyethyl)-Methylazanium in Cholinergic Research Applications


Choline analogs with varying N-alkyl substitution patterns exhibit steep, non-linear structure-activity relationships that preclude generic interchangeability. In central pressor response assays, the order of blocking potency is TECh > DECh > MECh > choline, while the order for muscarinic receptor affinity is exactly inverted (choline > MECh = DECh > TECh), demonstrating that each incremental ethyl substitution produces a pharmacologically distinct entity rather than a graded continuum [1]. Diethylcholine specifically occupies a unique position: its transport kinetics differ from choline by a 3-fold lower affinity yet equal maximal velocity, it is the most potent inhibitor of synaptosomal choline uptake among eight N-substituted analogs tested (IC₅₀ = 1.6 μM), and its acetylated product ADECh acts as a full agonist at central pressor responses whereas the triethyl analog ATECh is only a partial agonist of considerably lower potency [2][3][4]. These multidimensional pharmacological differences mean that substituting DECh with choline, MECh, or TECh would produce qualitatively different experimental outcomes in any cholinergic system investigation.

Quantitative Differentiation Evidence for Diethyl-(2-Hydroxyethyl)-Methylazanium Against Closest Analogs


High-Affinity Choline Transport: Diethylcholine vs. Choline — 3-Fold Difference in Apparent Affinity with Equal Vmax

In a direct head-to-head comparison using S20F3 cholinergic neuroblastoma cells, diethylcholine and choline were examined for high-affinity transport kinetics. The transport system had a greater apparent affinity (lower Km) for choline than for diethylcholine by approximately 3-fold, but maximal transport velocities (Vmax) were about equal. Each compound competitively inhibited the other's high-affinity transport [1].

Choline transport kinetics Neuroblastoma S20F3 High-affinity uptake Competitive inhibition

Synaptosomal Choline Uptake Inhibition: Diethylcholine Ranks as the Most Potent Inhibitor Among 8 Group I Choline Analogs (IC₅₀ = 1.6 μM)

In a systematic screen of choline analogs for inhibition of synaptosomal choline uptake in rat striatum homogenate, eight group I compounds with alterations at the nitrogen atom were tested. Diethylcholine emerged as the best inhibitor with an IC₅₀ of 1.6 μM, outperforming triethylcholine, pyrrolidine choline, morpholine choline, diethylethanolamine, 2-aminoethanol, N-methylethanolamine, and tert-butylethanolamine [1].

Synaptosomal uptake Choline analog ranking IC₅₀ Striatum homogenate

Central Cholinergic Pressor Response: Blocking Potency Order TECh > DECh > MECh > Choline Inverts the ACh Series

In a comparative study of intracerebroventricularly infused choline analogs, diethylcholine (DECh) inhibited the pressor response to intravenous physostigmine in unanesthetized rats with a potency order of TECh > DECh > MECh > choline. This rank order is directly opposite to that for eliciting a central pressor response by their acetylated derivatives (ACh > AMECh > ADECh = ATECh). At muscarinic receptors, DECh and MECh showed equivalent affinity (Ki range 0.33–0.95 mM), while at nicotinic receptors the affinity order was choline > MECh = DECh > TECh [1].

Central pressor response Muscarinic receptors Nicotinic receptors False transmitter

Parkinsonian Tremor Models: Diethylcholine Exhibits Dose-Related Inhibition (ED₅₀ = 33 mg/kg) While Trihexyphenidyl Shows No Dose-Response

In a direct head-to-head comparison, diethylcholine (DEC) and trihexyphenidyl were tested for tremor-blocking ability in two animal models of Parkinsonism. In the rat intracaudate carbachol model, DEC produced dose-related tremor inhibition (25–50 mg/kg) with an ED₅₀ of 33 mg/kg, whereas trihexyphenidyl showed no dose-related inhibition across 5–20 mg/kg. DEC was more efficacious than trihexyphenidyl in this model. In the mouse physostigmine tremor model, both DEC (75 mg/kg) and trihexyphenidyl (10 mg/kg) antagonized tremors. DEC was also shown to cross the blood-brain barrier in mice [1].

Parkinsonism tremor ED₅₀ Dose-response Blood-brain barrier

Neuromuscular Junction: Diethylcholine Inhibits Cholinergic Transmission via Prejunctional False-Transmitter Mechanism, Not Postjunctional Receptor Blockade

Diethylcholine (DEC) was found to inhibit cholinergic fibers slowly in both skeletal and smooth muscle preparations without affecting acetylcholine dose-response curves, indicating a prejunctional rather than postjunctional site of action. In skeletal muscle, ED₅₀ = 2.25 × 10⁻⁵ M (chick biventer cervicis) and 42 mg/kg (rat sciatic-gastrocnemius); in smooth muscle, ED₅₀ = 7.7 × 10⁻⁴ M (transmurally stimulated guinea-pig ileum). Its acetylated product, acetyl-DEC, blocks acetylcholine actions competitively at 1 × 10⁻³–1 × 10⁻² M, acting as a postjunctional antagonist only after enzymatic conversion [1]. This contrasts with choline, which is exclusively an agonist precursor, and with direct cholinergic antagonists that act at the receptor without requiring metabolic activation.

Neuromuscular junction False transmitter ED₅₀ Prejunctional mechanism

False Transmitter Strategy for Nerve Agent Poisoning: Acetyldiethylcholine (ADECh) Acts as a Subtype-Selective Partial Agonist Distinct from Acetylmonoethylcholine

In a 2020 study assessing false transmitters as nerve agent countermeasures, acetyldiethylcholine (ADECh) — the acetylated product of diethylcholine — exhibited a distinct pharmacological profile relative to acetylmonoethylcholine (AMECh). AMECh acted as a partial agonist at human muscarinic M1 and M3 receptors and at muscle-type nicotinic receptors, while ADECh was a partial agonist only at certain muscarinic subtypes. The precursors (MECh and DECh) themselves acted as antagonists at muscle-type nicotinic but not muscarinic receptors. Administration of DECh improved neuromuscular function in the soman-exposed guinea-pig hemi-diaphragm preparation [1].

Nerve agent Soman False transmitter Partial agonist Nicotinic receptor

Defined Application Scenarios for Diethyl-(2-Hydroxyethyl)-Methylazanium Based on Validated Differentiation Evidence


Preclinical Cholinergic False-Transmitter Studies Requiring Defined Dose-Response Relationships

For research programs investigating false-transmitter modulation of cholinergic tone in Parkinsonism or related movement disorders, DECh offers a unique advantage: it produces dose-related tremor inhibition with a quantifiable ED₅₀ of 33 mg/kg in the rat carbachol model, in contrast to trihexyphenidyl which lacks dose-response across 5–20 mg/kg [1]. This dose-response predictability, combined with demonstrated blood-brain barrier penetration in mice, makes DECh the choline analog of choice when experimental designs require titratable central cholinergic suppression rather than all-or-none receptor blockade [1].

Dual-Mechanism Neuromuscular Pharmacology: Prejunctional False Transmitter and Postjunctional Acetylated Antagonist

DECh is uniquely suited for neuromuscular junction studies requiring sequential interrogation of pre- and post-synaptic cholinergic function within a single preparation. Its parent form inhibits cholinergic transmission via prejunctional false-transmitter incorporation (skeletal muscle ED₅₀ = 2.25 × 10⁻⁵ M; smooth muscle ED₅₀ = 7.7 × 10⁻⁴ M), while its acetylated product acetyl-DEC acts as a competitive postjunctional antagonist at 1 × 10⁻³–1 × 10⁻² M [1]. No other choline analog provides this concentration-dependent mechanistic bifurcation: choline lacks inhibitory activity entirely, while direct antagonists bypass the prejunctional mechanism.

Choline Transporter Kinetic Studies Requiring Reduced-Affinity Substrate with Preserved Vmax

In experiments requiring saturation of the high-affinity choline transporter without complete transport blockade, DECh is the preferred substrate. Direct comparison in S20F3 neuroblastoma cells demonstrates that DECh has approximately 3-fold lower apparent affinity (higher Km) than choline but equal maximal transport velocity (Vmax) [1]. This kinetic profile allows researchers to achieve the same maximal transport rate as the endogenous substrate while requiring higher concentrations to reach saturation — providing a wider experimental window for competitive uptake studies that choline, MECh, or TECh cannot offer.

Muscarinic Subtype-Selective False Transmitter Development for Nerve Agent Countermeasures

For research programs developing false-transmitter-based treatments for organophosphate nerve agent poisoning, DECh is the precursor of choice for generating ADECh — a false transmitter with restricted muscarinic subtype activity. Unlike AMECh, which acts broadly at human M1, M3, and muscle-type nicotinic receptors, ADECh is a partial agonist only at certain muscarinic subtypes, while DECh itself acts as a nicotinic antagonist [1]. This receptor-subtype selectivity, combined with demonstrated functional recovery in soman-exposed neuromuscular preparations that is maintained after washout, positions DECh as a critical chemical tool for developing receptor-targeted countermeasure strategies [1].

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